4-(((tert-butyldimethylsilyl)oxy)methyl)phenol
Overview
Description
4-(((tert-butyldimethylsilyl)oxy)methyl)phenol is a chemical compound with the molecular formula C13H22O2Si It is a derivative of phenol, where the hydroxyl group is substituted with a 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl] group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((tert-butyldimethylsilyl)oxy)methyl)phenol typically involves the protection of the phenol hydroxyl group using a silylating agent such as tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole. The reaction is carried out in an aprotic solvent such as dichloromethane at room temperature. The general reaction scheme is as follows:
- Dissolve phenol in dichloromethane.
- Add imidazole to the solution.
- Slowly add tert-butyldimethylsilyl chloride to the mixture while stirring.
- Allow the reaction to proceed at room temperature for several hours.
- Purify the product using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-(((tert-butyldimethylsilyl)oxy)methyl)phenol can undergo various chemical reactions, including:
Oxidation: The silyl ether group can be oxidized to form corresponding silanols.
Reduction: The compound can be reduced under specific conditions to yield the parent phenol.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Silanols and other oxidized derivatives.
Reduction: Parent phenol and other reduced forms.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
4-(((tert-butyldimethylsilyl)oxy)methyl)phenol has several applications in scientific research:
Chemistry: Used as a protecting group for phenols in organic synthesis, allowing selective reactions to occur at other sites of the molecule.
Biology: Employed in the synthesis of biologically active molecules where phenol protection is required.
Medicine: Utilized in the development of pharmaceuticals where phenol derivatives play a crucial role.
Industry: Applied in the production of specialty chemicals and materials where phenol derivatives are needed.
Mechanism of Action
The mechanism of action of 4-(((tert-butyldimethylsilyl)oxy)methyl)phenol primarily involves the protection of the phenol hydroxyl group. The silyl group provides steric hindrance, preventing unwanted reactions at the phenol site. This allows for selective functionalization of other parts of the molecule. The silyl group can be removed under mild acidic conditions, regenerating the free phenol.
Comparison with Similar Compounds
Similar Compounds
Phenol, 2-(1,1-dimethylethyl)-4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]-: Similar structure with a different substitution pattern.
Phenol, 4,6-di(1,1-dimethylethyl)-2-methyl-: Contains additional tert-butyl groups.
Phenol, 4,4’-methylenebis [2,6-bis (1,1-dimethylethyl)-: A bisphenol derivative with multiple tert-butyl groups.
Uniqueness
4-(((tert-butyldimethylsilyl)oxy)methyl)phenol is unique due to its specific silyl protection, which provides a balance of steric hindrance and ease of removal. This makes it particularly useful in synthetic chemistry for protecting phenol groups during complex multi-step syntheses.
Properties
IUPAC Name |
4-[[tert-butyl(dimethyl)silyl]oxymethyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O2Si/c1-13(2,3)16(4,5)15-10-11-6-8-12(14)9-7-11/h6-9,14H,10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNXETVAZHYQFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70459480 | |
Record name | Phenol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70459480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126070-20-0 | |
Record name | Phenol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70459480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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